molecular formula C8H15FO B3343953 2-Octanone, 1-fluoro- CAS No. 590-05-6

2-Octanone, 1-fluoro-

Cat. No.: B3343953
CAS No.: 590-05-6
M. Wt: 146.2 g/mol
InChI Key: ULGQTMJOCRMHRB-UHFFFAOYSA-N
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Description

2-Octanone, 1-fluoro- is an organic compound with the molecular formula C8H15FO It is a derivative of 2-octanone, where one of the hydrogen atoms is replaced by a fluorine atom

Synthetic Routes and Reaction Conditions:

    Fluorination of 2-Octanone: One common method to synthesize 2-Octanone, 1-fluoro- involves the direct fluorination of 2-octanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired fluorinated product.

    Electrophilic Fluorination: Another method involves the electrophilic fluorination of 2-octanone using N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods: Industrial production of 2-Octanone, 1-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.

Types of Reactions:

    Oxidation: 2-Octanone, 1-fluoro- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of 2-Octanone, 1-fluoro- can yield alcohols or other reduced derivatives.

    Substitution: The fluorine atom in 2-Octanone, 1-fluoro- can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Octanone, 1-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of fluorinated pharmaceuticals.

    Industry: 2-Octanone, 1-fluoro- is used in the fragrance industry due to its unique odor profile. It is also investigated for its potential use in materials science and as a solvent.

Mechanism of Action

The mechanism of action of 2-Octanone, 1-fluoro- depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

    2-Octanone: The non-fluorinated parent compound, used in similar applications but with different chemical properties.

    1-Octanone: Another isomer with a different position of the carbonyl group.

    3-Octanone: A structural isomer with the carbonyl group on the third carbon atom.

Uniqueness: 2-Octanone, 1-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorination can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-fluorooctan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGQTMJOCRMHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207733
Record name 2-Octanone, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-05-6
Record name 2-Octanone, 1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octanone, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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